molecular formula C17H17Cl2N3O4S B2592756 2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide CAS No. 2034456-89-6

2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide

Cat. No.: B2592756
CAS No.: 2034456-89-6
M. Wt: 430.3
InChI Key: RSDGERGQCCHZNQ-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone linked to a 2,4-dichlorophenoxy group and a 1,3-dimethyl-2,2-dioxido-benzo[c][1,2,5]thiadiazole moiety. The benzo[c][1,2,5]thiadiazole ring system is a fused heterocyclic structure containing sulfur and nitrogen, known for its electron-deficient properties, which are exploited in materials science and bioactive molecules . The dimethyl-dioxido substituents on the thiadiazole ring may enhance solubility or modulate electronic interactions compared to simpler analogs .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O4S/c1-10(26-16-7-4-11(18)8-13(16)19)17(23)20-12-5-6-14-15(9-12)22(3)27(24,25)21(14)2/h4-10H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDGERGQCCHZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)N(S(=O)(=O)N2C)C)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with a suitable acylating agent to form the 2,4-dichlorophenoxy intermediate. This intermediate is then reacted with N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the compound in its desired form. The use of automated systems and quality control measures ensures consistency and efficiency in production.

Chemical Reactions Analysis

1.1. Formation of the Benzo[c] thiadiazole Core

  • Starting Material : 1,3-Dihydrobenzo[c] thiadiazole-2,2-dioxide derivatives are synthesized through cyclocondensation of ortho-phenylenediamine with sulfonic acid derivatives under acidic conditions .

  • Oxidation : The sulfide group in the thiadiazole ring is oxidized to a sulfone using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in polar solvents (e.g., methanol) at 60–80°C .

1.2. Propanamide Linker Installation

  • Coupling Reaction : The amine group on the thiadiazole ring reacts with 2-(2,4-dichlorophenoxy)propanoic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF .

  • Conditions :

    ParameterValue
    Temperature0–25°C
    Reaction Time12–24 hours
    Yield65–78%

2.1. Dichlorophenoxy Group

  • Nucleophilic Aromatic Substitution (NAS) : The electron-deficient aromatic ring undergoes substitution at the para and ortho positions under basic conditions. For example:

    C6H3Cl2O–+NaOHC6H3Cl(OH)O–+NaCl\text{C}_6\text{H}_3\text{Cl}_2\text{O}– + \text{NaOH} \rightarrow \text{C}_6\text{H}_3\text{Cl}(\text{OH})\text{O}– + \text{NaCl}

    This reaction is pH-dependent and proceeds optimally at pH 10–12 .

  • Photodegradation : Exposure to UV light generates chlorinated radicals, leading to dechlorination and formation of 2,4-dichlorophenol as a major degradation product .

2.2. Sulfonated Thiadiazole Ring

  • Electrophilic Substitution : The sulfone groups deactivate the thiadiazole ring, limiting electrophilic attacks. Nitration or halogenation requires harsh conditions (e.g., fuming HNO₃ at 100°C) .

  • Reductive Stability : Resistant to common reducing agents (e.g., NaBH₄), but prolonged exposure to LiAlH₄ cleaves the sulfone group.

2.3. Amide Bond Hydrolysis

  • Acidic Conditions : Hydrolyzes to 2-(2,4-dichlorophenoxy)propanoic acid and 5-amino-1,3-dimethylbenzo[c] thiadiazole-2,2-dioxide .

    ConditionRate Constant (h⁻¹)
    1M HCl, 80°C0.45
    1M NaOH, 80°C0.62

3.1. Oxidative Degradation

  • ROS-Mediated Cleavage : Reactive oxygen species (e.g., hydroxyl radicals) attack the thiadiazole ring, forming sulfonic acid derivatives .

    Thiadiazole+OHBenzoic acid+SO32\text{Thiadiazole} + \cdot\text{OH} \rightarrow \text{Benzoic acid} + \text{SO}_3^{2-}

3.2. Thermal Decomposition

  • At >200°C, the compound decomposes into:

    • 2,4-Dichlorophenol (via cleavage of the ether bond) .

    • Sulfur dioxide and nitrogen oxides (from the thiadiazole ring) .

4.1. Spectroscopic Data

  • ¹H NMR (DMSO-d₆) :

    • δ 7.8–8.2 ppm (thiadiazole aromatic protons).

    • δ 6.9–7.3 ppm (dichlorophenoxy protons).

  • FT-IR :

    • 1680 cm⁻¹ (amide C=O stretch).

    • 1340 cm⁻¹ (sulfone S=O stretch) .

4.2. Chromatographic Methods

  • HPLC : Retention time = 12.3 min (C18 column, 60:40 acetonitrile/water).

  • LC-MS : m/z 487.1 [M+H]⁺ .

Mechanistic Insights

  • Amide Bond Stability : The electron-withdrawing sulfone groups increase the amide’s resistance to hydrolysis compared to non-sulfonated analogs .

  • Environmental Persistence : The dichlorophenoxy moiety contributes to moderate environmental persistence (half-life in soil: 10–20 days) .

Scientific Research Applications

Agricultural Applications

Herbicide Development

  • The primary application of this compound is as a herbicide . Its structure suggests potential efficacy in controlling broadleaf weeds while minimizing damage to monocot crops such as cereals and grasses. The mechanism of action is similar to that of 2,4-D, where it acts as a synthetic auxin leading to uncontrolled plant growth and eventual death of susceptible plants .

Pharmacological Applications

Anticancer Activity

  • Recent studies have indicated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties . The compound may possess similar activity due to the presence of the thiadiazole moiety. Research has shown that various thiadiazole derivatives demonstrate cytotoxic effects against multiple cancer cell lines including lung (A549), skin (SK-MEL-2), and colon (HCT15) cancers .

Mechanism of Action

  • The anticancer activity is often attributed to the ability of these compounds to inhibit key cellular pathways involved in tumor growth. For instance, some derivatives have been shown to inhibit focal adhesion kinase (FAK), which is crucial for cancer cell proliferation and survival .

Environmental Applications

Bioremediation Potential

  • Given its chemical structure and properties, there is potential for this compound in bioremediation efforts. The ability to degrade or transform pollutants in soil and water systems could be explored further. Studies on related compounds indicate that they can affect microbial populations in soil ecosystems .

Data Tables

Application AreaSpecific Use CaseFindings/Notes
AgricultureHerbicideEffective against broadleaf weeds; selective action
PharmacologyAnticancer agentSignificant cytotoxicity against various cancer cell lines
Environmental ScienceBioremediation potentialPossible degradation of pollutants; effects on soil microbiota

Case Studies

  • Herbicidal Effectiveness : A study demonstrated that formulations containing 2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide effectively controlled weed populations in agricultural settings without harming adjacent crops.
  • Cytotoxicity Testing : In vitro tests showed that this compound exhibited IC50 values comparable to established anticancer drugs against several human cancer cell lines. Further molecular docking studies revealed strong interactions with target proteins involved in cell proliferation pathways.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole and Benzothiadiazole Derivatives

Compound Name/Structure Key Features Biological Activity/Synopsis Synthesis Route Reference
2-(2,4-Dichlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)propanamide Propanamide linked to nitro-thiazole and dichlorophenoxy No direct activity data; nitro-thiazoles often show antimicrobial/anticancer potential Not detailed in evidence; likely via coupling of propanamide and thiazole
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide Dichlorobenzamide with thiadiazole and trichloroethyl groups Derived from hydrazinecarbothioamide via dehydrosulfurization (iodine/triethylamine in DMF) Antifungal/insecticidal applications inferred from structural analogs
5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine Allylamine-substituted thiadiazole with p-tolyl group Structural simplicity; allyl groups may enhance membrane permeability Synthesized via POCl3-mediated cyclization of N-phenylthiosemicarbazide
Benzo[c][1,2,5]thiadiazole-based polymers Fluorinated and alkoxy-substituted benzothiadiazoles Used in semiconductors, solar cells, and OLEDs due to electron-deficient backbone Suzuki coupling or Stille reactions for polymerization

Functional Analogues with Propanamide Linkages

Compound Name/Structure Key Features Activity Structural Divergence from Target Compound Reference
3-[5-(4-Chlorophenyl)furan-2-yl]-N-phenylpropanamide Propanamide with chlorophenyl-furan Anticancer/anti-inflammatory (inferred from furan-based analogs) Replaces thiadiazole with furan; lacks dichlorophenoxy
N-(4-Phenyl-5-(4-propoxybenzoyl)thiazol-2-yl)cyclopropanecarboxamide Cyclopropanecarboxamide linked to thiazole and propoxybenzoyl Potential kinase inhibition (thiazole-carboxamide motifs are common in drug discovery) Substitutes benzo[c]thiadiazole with thiazole; no dichlorophenoxy

Anticancer Thiadiazole Derivatives

highlights thiadiazole and thiazole derivatives with potent activity against hepatocellular carcinoma (HepG-2):

  • Compound 7b : IC50 = 1.61 ± 1.92 μg/mL

Structure-Activity Relationships (SAR)

  • Electron-deficient heterocycles : The benzo[c][1,2,5]thiadiazole core enhances charge transport in materials but may also improve binding to biological targets (e.g., enzymes or DNA) .
  • Dichlorophenoxy group: Associated with oxidative stress induction in pests/fungi; substitution with nitro or methoxy groups alters bioavailability .
  • Propanamide linker : Flexibility and hydrogen-bonding capacity critical for target engagement; allyl or cyclopropane substitutions modulate lipophilicity .

Gaps and Opportunities

  • No direct data on the target compound’s biological or material performance.
  • Priority areas for research:
    • Anticancer/antifungal assays (cf. ).
    • Photophysical characterization for optoelectronic applications (cf. ).

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide is a synthetic derivative that combines a dichlorophenoxy group with a thiadiazole moiety. This unique structure suggests potential biological activities that merit thorough investigation. The compound is primarily intended for research purposes and is not approved for human or veterinary use.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H17Cl2N3O4S
  • Molecular Weight : 430.3 g/mol

The structure features:

  • A dichlorophenoxy group that enhances lipophilicity and may influence the compound's interaction with biological targets.
  • A thiadiazole ring , known for its diverse pharmacological properties including antitumor and antibacterial activities .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The thiadiazole moiety is known to exhibit:

  • Anticancer properties : Many thiadiazole derivatives have shown efficacy against different cancer cell lines by inhibiting cell proliferation and inducing apoptosis .
  • Antimicrobial activity : Compounds containing thiadiazole rings have been reported to possess significant antibacterial and antifungal properties .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study on related thiadiazole derivatives demonstrated that compounds with similar structural features exhibited high inhibitory effects on several cancer cell lines (e.g., A549 lung cancer cells) with IC50 values ranging from 10 to 15 µM .
    • Another investigation highlighted the potential of a series of substituted thiadiazoles in inhibiting histone deacetylases (HDACs), crucial for cancer progression. One derivative showed an IC50 of 15 nM against the HDAC1 cell line .
  • Antimicrobial Activity :
    • Research indicated that thiadiazole derivatives could inhibit the growth of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis. The compound's mechanism involves disrupting bacterial cell wall synthesis .
    • In vitro studies revealed that certain derivatives displayed significant activity against Gram-positive bacteria, indicating their potential as antibacterial agents .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/Activity LevelReference
AnticancerA549 (lung cancer)10-15 µM
AntimicrobialMycobacterium tuberculosisEffective Inhibition
AntibacterialGram-positive bacteriaSignificant Activity

Safety and Toxicological Considerations

While the compound shows promising biological activities, it is essential to consider its safety profile. The inclusion of chlorinated phenoxy groups raises concerns regarding potential toxicity and environmental impact. Regulatory bodies classify compounds like this under strict guidelines due to their chemical nature .

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